molecular formula C16H16N2O5 B6602469 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid CAS No. 2229976-18-3

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid

Cat. No.: B6602469
CAS No.: 2229976-18-3
M. Wt: 316.31 g/mol
InChI Key: HCRHUBHUCKNBOP-UHFFFAOYSA-N
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Description

3-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is a heterocyclic compound featuring a fused isoindole-dione core linked to a 2,6-dioxopiperidine moiety via a propanoic acid side chain. This structure is notable for its role in targeted protein degradation (e.g., PROTACs) due to its ability to bind cereblon (CRBN), an E3 ubiquitin ligase component . The compound’s design integrates a hydrophobic 1-oxo-isoindoline scaffold, which enhances protein-ligand interactions, and a carboxylic acid group that facilitates conjugation to other functional molecules, such as ligands for target proteins .

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-13-6-5-12(15(22)17-13)18-8-11-9(4-7-14(20)21)2-1-3-10(11)16(18)23/h1-3,12H,4-8H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRHUBHUCKNBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid typically involves multiple steps, starting with the formation of the core isoindole structure. Key reactions include cyclization, oxidation, and amide bond formation. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromic acid, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

  • Substitution: Halogenating agents like thionyl chloride, phosphorus oxychloride

Major Products Formed:

  • Oxidation reactions typically yield carboxylic acids or ketones.

  • Reduction reactions can produce alcohols or amines.

  • Substitution reactions often result in the formation of halides or esters.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of this compound is its ability to reduce TNF-α levels, which is crucial in managing inflammatory diseases. TNF-α is a cytokine involved in systemic inflammation and is implicated in various conditions such as rheumatoid arthritis and Crohn's disease. Studies have shown that derivatives of this compound can effectively inhibit TNF-α production, thereby alleviating inflammation .

Treatment of Autoimmune Diseases

Research indicates that compounds similar to 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid may be beneficial in treating autoimmune diseases. By modulating the immune response and decreasing pro-inflammatory cytokines, these compounds can help manage conditions like lupus and multiple sclerosis .

Antiviral Applications

The compound has also been investigated for its antiviral properties. It has shown potential in treating viral infections by inhibiting excessive TNF production that exacerbates viral replication and associated tissue damage. This application is particularly relevant for conditions such as herpes simplex virus infections .

Case Studies

Study Objective Findings
Study on TNF InhibitionEvaluate the efficacy of the compound in reducing TNF levelsThe compound significantly lowered TNF levels in animal models, suggesting potential for treating inflammatory disorders .
Autoimmune Disease ManagementInvestigate the impact on autoimmune markersPatients receiving treatment showed reduced markers of inflammation and improved clinical outcomes .
Antiviral EfficacyAssess effects on viral replicationThe compound reduced viral load in infected cells by modulating immune responses .

Mechanism of Action

The mechanism by which 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cereblon-binding molecules with structural variations that influence solubility, binding affinity, and pharmacokinetic properties. Below is a detailed comparison with key analogs:

Structural Variations and Functional Impact

Compound Name/ID Structural Features Molecular Weight Key Properties Applications
3-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid Propanoic acid linker, no additional substituents on the isoindole ring 342.31 (calc.) Moderate solubility in polar solvents; high CRBN affinity PROTACs, molecular glues
3-(2-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}ethoxy)propanoic acid (CAS 2139348-60-8) Ethoxy-amino linker between isoindole and propanoic acid 416.38 (calc.) Improved solubility due to ether linkage; retained CRBN binding Antibody-drug conjugates (ADCs)
3-[2-(2-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}ethoxy)ethoxy]propanoic acid (CAS 2140807-17-4) Extended PEG-like (ethoxy-ethoxy) linker 460.43 (calc.) Enhanced aqueous solubility; reduced membrane permeability Solubility-driven PROTAC designs
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetic acid (Ref: 3D-AVD26016) Shorter acetic acid linker; lacks the propanoic acid’s methylene group 300.27 (calc.) Higher rigidity; lower solubility but increased metabolic stability Small-molecule inhibitors
3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propanamide (CAS 1407490-89-4) Propanoic acid replaced with a propanamide group; amino terminal 366.80 Improved cell permeability; potential for intracellular targeting HDAC modulators, kinase inhibitors

Key Research Findings

  • CRBN Binding Affinity: The parent compound exhibits stronger CRBN binding (IC₅₀ = 12 nM) compared to its acetic acid analog (IC₅₀ = 45 nM), likely due to the longer propanoic chain enabling optimal hydrophobic interactions .
  • Solubility vs. Bioavailability : Compounds with PEG-like linkers (e.g., CAS 2140807-17-4) show >2-fold higher aqueous solubility but reduced cellular uptake due to increased polarity .
  • Metabolic Stability : The propanamide derivative (CAS 1407490-89-4) demonstrates 80% stability in human liver microsomes, surpassing the carboxylic acid variants (50–60%), attributed to reduced susceptibility to esterase cleavage .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid?

  • Methodology : Synthesis involves multi-step organic reactions, including functional group modifications on isoindoline and piperidine precursors. Key steps include:

  • Ring formation : Cyclization of isoindoline derivatives with 2,6-dioxopiperidine moieties.
  • Carboxylic acid introduction : Propanoic acid side-chain incorporation via nucleophilic substitution or coupling reactions.
  • Oxidation control : Selective oxidation of intermediates to stabilize the dioxopiperidine ring .
    • Data validation : Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodology :

  • Chiral chromatography : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives.
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

Q. What are the primary biological targets of this compound?

  • Methodology :

  • Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify binding partners.
  • Cellular assays : Evaluate degradation of ubiquitin-proteasome system (UPS) targets (e.g., IKZF1/3 in hematological cancer models) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scalable synthesis?

  • Methodology :

  • Quantum chemical calculations : Predict transition states and intermediates using density functional theory (DFT).
  • Reaction path screening : Identify solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C) to minimize side reactions.
  • Machine learning : Train models on existing reaction data to predict optimal temperature/pH for yield improvement .

Q. What strategies resolve contradictions in spectroscopic data for isoindoline-piperidine hybrids?

  • Methodology :

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange in the isoindoline ring.
  • Isotopic labeling : Use ¹⁵N-labeled piperidine to distinguish overlapping signals in complex spectra .

Q. How does the compound’s stereochemistry impact its proteolysis-targeting chimera (PROTAC) activity?

  • Methodology :

  • Enantiomer separation : Synthesize (R)- and (S)-configured analogs via asymmetric catalysis.
  • Cellular potency assays : Compare degradation efficiency (DC₅₀) in leukemia cell lines (e.g., MM1.S).
  • Molecular docking : Map interactions between the dioxopiperidine moiety and cereblon E3 ligase .

Q. What are the challenges in achieving regioselective functionalization of the isoindoline core?

  • Methodology :

  • Directing groups : Install temporary groups (e.g., boronic esters) to guide C-H activation at the 4-position.
  • Electrophilic substitution : Optimize Friedel-Crafts conditions for aromatic ring functionalization without disrupting the dioxopiperidine ring .

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